Ibipinabant - 362519-49-1

Ibipinabant

Catalog Number: EVT-255723
CAS Number: 362519-49-1
Molecular Formula: C₂₃H₂₀Cl₂N₄O₂S
Molecular Weight: 487.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Central cannabinoid (CB1) receptor antagonists may have potential in the treatment of a number of diseases such as neuroinflammatory disorders, cognitive disorders, septic shock, obesity, psychosis, addiction, and gastrointestinal disorders. (±)-SLV 319 is the mixture of the CB1 receptor antagonist SLV 319 and its distomer, SLV 319 (+)-enantiomer. SLV 319 is a potent and selective CB1 receptor antagonist with Ki values of 7.8 and 7,943 nM for CB1 and peripheral cannabinoid (CB2), respectively. SLV 319 is less lipophilic (log P = 5.1) and therefore more water soluble than other known CB1 receptor ligands.
(±)-SLV319 is the racemate of SLV319. SLV319 is a potent and selective cannabinoid-1 (CB-1) receptor antagonist with an IC50 of 22 nM.
Mechanism of Action

Ibipinabant primarily exerts its effects by acting as an inverse agonist of the CB1 receptor. [] By binding to CB1 receptors, Ibipinabant blocks the actions of endocannabinoids, such as anandamide and 2-arachidonoylglycerol. [, ] This antagonism of the endocannabinoid system has been linked to various pharmacological effects, including appetite suppression, weight loss, and improvements in glucose homeostasis. [, , , ]

Furthermore, research suggests Ibipinabant may also directly interact with SUR1 K(ATP) channels, acting as a partial agonist for channel opening. [, ] This interaction could contribute to its acute and chronic effects on glucose-stimulated insulin secretion and insulinemia. [, ]

Physical and Chemical Properties Analysis

Ibipinabant, when formulated as an amorphous solid dispersion with polyvinylpyrrolidone, has been found to be susceptible to recrystallization, particularly in the presence of moisture. [, ] This recrystallization can significantly impact the drug's physical stability and dissolution properties. [, ] Studies utilizing Fourier Transform Raman Spectroscopy have been employed to characterize the recrystallization kinetics and develop predictive models for physical stability assessments. [, ]

Furthermore, research has explored the use of external lubrication during roller compaction to improve the manufacturing of tablets containing Ibipinabant. [] This method, involving the application of magnesium stearate directly to the roll surface, has shown potential in reducing the overall magnesium stearate content in the tablet formulation, potentially leading to enhanced tablet properties and dissolution rates. []

Applications
  • Ibipinabant has been instrumental in investigating the role of the endocannabinoid system in regulating energy balance, glucose homeostasis, and lipid metabolism. [, , , , ]
  • Studies using Ibipinabant in animal models have provided valuable insights into the potential therapeutic benefits of CB1 receptor antagonism in treating obesity, type 2 diabetes, and other metabolic disorders. [, , , ]
  • Research on Ibipinabant-induced striated muscle toxicity in beagle dogs has shed light on potential off-target effects of this compound. []
  • Findings suggest that Ibipinabant might interfere with mitochondrial function, potentially by inhibiting flavin-containing enzymes and ADP/ATP exchange. [, ]
  • This research highlights the importance of investigating potential off-target effects of drug candidates and provides a valuable model for studying specific metabolic disorders in humans. []
  • Studies investigating the effects of organophosphate agents on ADHD-like behaviors have utilized Ibipinabant to explore the involvement of the endocannabinoid system. []
  • Results indicate that Ibipinabant can reduce ADHD-like behaviors induced by an organophosphate agent, suggesting a potential link between endocannabinoid system dysfunction and ADHD. []

Pharmaceutical Formulation and Manufacturing Optimization:

  • Research on Ibipinabant formulations has focused on improving its physical stability and dissolution properties. [, , ]
  • Studies have explored the use of amorphous solid dispersions, optimized manufacturing processes, and external lubrication techniques to enhance the stability and performance of Ibipinabant formulations. [, , ]
Future Directions
  • Developing safer CB1 receptor antagonists: Investigating structural modifications of Ibipinabant to develop novel CB1 receptor antagonists with improved safety profiles and reduced off-target effects. [, ]
  • Elucidating the mechanism of Ibipinabant-induced muscle toxicity: Further research is needed to fully understand the mechanism by which Ibipinabant affects mitochondrial function and induces muscle toxicity in certain species. [, ] This knowledge could contribute to the development of safer drugs and potentially new treatments for mitochondrial disorders.
  • Exploring the role of the endocannabinoid system in specific disease models: Ibipinabant can be utilized as a tool to further investigate the involvement of the endocannabinoid system in a wider range of diseases, including neurodegenerative diseases, inflammatory disorders, and pain. []
  • Optimizing drug delivery systems: Continued research on Ibipinabant formulations could lead to the development of novel drug delivery systems that improve its solubility, stability, and bioavailability, potentially reviving its clinical potential. [, , ]

Rimonabant

Compound Description: Rimonabant is a cannabinoid receptor-1 (CB1) inverse agonist. Like Ibipinabant, it was investigated for its antidiabetic properties and its effects on insulinemia. Studies revealed that Rimonabant, similar to Ibipinabant, acts as a direct-acting opener of SUR1 K(ATP) channels. [, ] This interaction with SUR1 K(ATP) channels contributes to its effects on glucose-stimulated insulin secretion (GSIS) and insulinemia. [, ]

Diazoxide

Compound Description: Diazoxide is a well-established potassium channel opener (KCO) known to act on SUR1 K(ATP) channels. [, ] It serves as a reference compound in several studies investigating the mechanism of action of Ibipinabant. [, ]

NN414

Compound Description: NN414 is another potassium channel opener (KCO) acting on SUR1 K(ATP) channels. Like Diazoxide, it is used as a reference compound in studies evaluating the mechanism of action of Ibipinabant. [, ]

Relevance: While structurally different from Ibipinabant, NN414 shares a common pharmacological target, the SUR1 K(ATP) channels. [, ] Both compounds demonstrate KCO activity, affecting glucose tolerance and insulin secretion. [, ]

Glibenclamide

Compound Description: Glibenclamide is a sulfonylurea drug used in the treatment of type 2 diabetes. Its mechanism of action involves binding to SUR1 subunits of K(ATP) channels, inhibiting channel opening and stimulating insulin secretion. []

Relevance: While Glibenclamide and Ibipinabant have opposing effects on K(ATP) channels, with Ibipinabant promoting channel opening and Glibenclamide inhibiting it, research utilizes radioligand binding assays with tritiated ([3H]) Glibenclamide to investigate the interaction of Ibipinabant with SUR1 K(ATP) channels. [] This interaction provides further evidence for Ibipinabant's off-target effects on K(ATP) channels. []

(+/-)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid morpholin-4-ylamide (Compound 26)

Compound Description: This compound is a diaryl dihydropyrazole-3-carboxamide analog that was synthesized and evaluated for its appetite suppression and body weight reduction properties. [] Specifically, the bisulfate salt of this compound (compound 26) demonstrated significant body weight reduction in vivo, attributed to its CB1 antagonistic activity. []

Relevance: Compound 26 represents a structural analog of Ibipinabant, both belonging to the diaryl dihydropyrazole-3-carboxamide class of CB1 receptor antagonists. [] This compound highlights the structure-activity relationship within this class, demonstrating that modifications to the dihydropyrazole scaffold can influence in vivo efficacy in terms of appetite suppression and body weight reduction. []

(-)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid morpholin-4-ylamide (Compound 30)

Compound Description: This compound, another diaryl dihydropyrazole-3-carboxamide analog, was synthesized and evaluated for its CB1 antagonistic activity and its effects on appetite suppression and body weight reduction. [] Like compound 26, its bisulfate salt (compound 30) exhibited significant body weight reduction in vivo. []

Relevance: Compound 30 is structurally analogous to Ibipinabant, both belonging to the diaryl dihydropyrazole-3-carboxamide class of CB1 receptor antagonists. [] It further emphasizes the structure-activity relationship within this class, indicating that specific modifications to the dihydropyrazole scaffold can lead to varying levels of efficacy in vivo. []

N-piperidino-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-3-pyrazole-carboxamide (Rimonabant)

Compound Description: Rimonabant, a well-known CB1 receptor antagonist, serves as a reference compound in molecular modeling studies investigating the interactions of Ibipinabant and its analogs with the CB1 receptor. []

Relevance: Rimonabant plays a crucial role in understanding the binding mode of Ibipinabant and related compounds to the CB1 receptor. [] Molecular modeling studies revealed that Ibipinabant and its analogs interact with the CB1 receptor in a manner similar to Rimonabant, suggesting a shared mechanism of action. []

4S-(-)-3-(4-chlorophenyl)-N-methyl-N'-[(4-chlorophenyl)-sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidine (SLV-319)

Compound Description: SLV-319, also known as Ibipinabant, is a potent CB1 receptor antagonist that has been investigated for its potential therapeutic benefits in various conditions, including obesity and metabolic disorders. []

Relevance: SLV-319 is another name for Ibipinabant. []

JD-5006 and JD-5037

Compound Description: JD-5006 and JD-5037 are peripherally restricted cannabinoid-1 receptor blockers structurally related to SLV-319 (Ibipinabant). [] They were designed to target metabolic disorders while minimizing central nervous system-related side effects associated with centrally acting CB1 antagonists. []

Relevance: These compounds highlight efforts to develop safer and more selective CB1 antagonists. [] By restricting their activity to the periphery, JD-5006 and JD-5037 aim to maintain the therapeutic benefits of Ibipinabant in metabolic disorders while reducing the risk of psychiatric adverse effects. []

Properties

CAS Number

362519-49-1

Product Name

Ibipinabant

IUPAC Name

5-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonyl-N'-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide

Molecular Formula

C₂₃H₂₀Cl₂N₄O₂S

Molecular Weight

487.4 g/mol

InChI

InChI=1S/C23H20Cl2N4O2S/c1-26-23(28-32(30,31)20-13-11-19(25)12-14-20)29-15-21(16-5-3-2-4-6-16)22(27-29)17-7-9-18(24)10-8-17/h2-14,21H,15H2,1H3,(H,26,28)

InChI Key

AXJQVVLKUYCICH-UHFFFAOYSA-N

SMILES

CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Synonyms

3-(4-chlorophenyl)-N-methyl-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidine
SLV 319
SLV-319
SLV319

Canonical SMILES

CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.